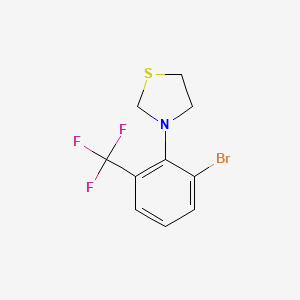

3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine

Description

3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 2-bromo-6-(trifluoromethyl)phenyl group Thiazolidine rings are known for their biological activity and are found in various pharmacologically active compounds

Properties

IUPAC Name |

3-[2-bromo-6-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NS/c11-8-3-1-2-7(10(12,13)14)9(8)15-4-5-16-6-15/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPGYAGLPSTSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 2-bromo-6-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones or thiazolidinediones.

Reduction: The compound can be reduced to form dihydrothiazolidines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide

Major Products Formed

Oxidation: Thiazolidinones and thiazolidinediones.

Reduction: Dihydrothiazolidines.

Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential role as a pharmacophore in drug discovery. Its unique structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and metabolic disorders.

Organic Synthesis

3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine serves as a versatile building block in organic synthesis. Its bromine and trifluoromethyl groups can facilitate further chemical modifications, leading to the synthesis of more complex molecules.

Chemical Biology

Research indicates that this compound may modulate biological pathways, acting as a probe in biochemical assays. Its interactions with specific enzymes or receptors could provide insights into cellular mechanisms and disease processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity, potentially through apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated thiazolidine derivatives for their anticancer properties against various human cancer cell lines. Compounds structurally similar to this compound showed IC50 values indicating effective inhibition of cancer cell proliferation.

Enzyme Inhibition Studies

In another investigation, thiazolidine derivatives were screened for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications at the thiazolidine ring could enhance enzyme inhibitory effects, suggesting potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine involves its

Biological Activity

3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 312.15 g/mol. The compound features a thiazolidine ring, which is known for its versatility in drug design and development.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

- DNA Interaction : It has the potential to interact with DNA, affecting replication and transcription processes.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to oxidative stress, which is linked to apoptosis in cancer cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies indicate that thiazolidine derivatives can inhibit the growth of various bacterial strains, including resistant ones. The presence of bromine and trifluoromethyl groups enhances its potency against microbial targets .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. The structure-activity relationship analysis suggests that the electron-withdrawing trifluoromethyl group significantly contributes to its cytotoxic effects against various cancer types .

Case Studies

- In Vitro Cytotoxicity Assays :

- Antimicrobial Efficacy :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazolidine scaffold significantly affect biological activity:

| Substituent | Biological Activity | Observations |

|---|---|---|

| Bromine | Enhanced antimicrobial activity | Increased binding affinity to targets |

| Trifluoromethyl | Increased cytotoxicity | Improved membrane penetration |

| Amino groups | Altered reactivity | Different mechanisms of action |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-Bromo-6-(trifluoromethyl)phenyl)thiazolidine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclization or nucleophilic substitution reactions. For example, thiazolidine formation often involves reducing thiazole precursors using agents like NaBH₄ or LiAlH₄ . Optimization requires a dual approach:

- Computational : Use quantum chemical reaction path searches to predict energetically favorable pathways and identify intermediates .

- Experimental : Monitor progress via thin-layer chromatography (TLC) or HPLC, as demonstrated in phosphazene syntheses (e.g., 3-day reaction in THF with triethylamine to neutralize HCl byproducts) . Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (room temp. to 60°C) to improve yields.

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve structural ambiguities .

Q. How does the bromo substituent influence the compound’s stability under varying storage conditions?

- Answer : The bromo group increases susceptibility to photodegradation. Store in amber vials at -20°C under nitrogen. Conduct accelerated stability studies via thermal gravimetric analysis (TGA) and monitor decomposition products using GC-MS. If dimerization occurs, add radical inhibitors like BHT .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl and bromo substituents in this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate electronic effects (e.g., Hammett σ values) to assess how the electron-withdrawing trifluoromethyl group directs electrophilic substitution.

- Reaction Simulation : Software like Gaussian or ORCA models transition states and intermediates. For example, simulate SN2 displacement at the bromo site to predict cross-coupling feasibility .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) for Suzuki-Miyaura coupling .

Q. What strategies address discrepancies between computational predictions and experimental outcomes in halogenated thiazolidine synthesis?

- Answer :

- Model Refinement : Re-examine solvent effects (e.g., COSMO-RS solvation models) and overlooked intermediates (e.g., protonation states).

- In-situ Spectroscopy : Use ReactIR or NMR to detect transient species (e.g., enol intermediates).

- Sensitivity Analysis : Identify critical variables (e.g., temperature gradients) via Bayesian optimization to align simulations with empirical data .

Q. What mechanistic insights guide the design of bioactivity-enhanced derivatives of this compound?

- Answer :

- Substituent Effects : Replace bromo with aryl groups (via Suzuki coupling) to modulate lipophilicity (ClogP) and bioavailability.

- Molecular Docking : Predict binding affinities with target proteins (e.g., kinases) using AutoDock Vina.

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying trifluoromethyl positions and test in vitro. Refine conformational preferences via molecular dynamics (MD) simulations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.